Lobaplatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lobaplatin is a platinum-based antineoplastic agent primarily used in the treatment of various cancers. It is a third-generation platinum compound, following cisplatin and carboplatin, and is known for its enhanced anticancer activity and reduced toxicity. This compound is particularly effective against small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia .

Mechanism of Action

Target of Action

Lobaplatin primarily targets DNA within the cell . As a platinum-based antineoplastic agent, it interacts with the N-donors of DNA bases . This interaction is crucial for its antineoplastic activity.

Mode of Action

This compound acts as a pro-drug . It is hydrolyzed in the body, forming an active form that can interact with DNA . Specifically, when this compound is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex . This complex coordinates with the N-donors of DNA bases and inhibits DNA synthesis . In its reactive (active) form, the platinum metal center is able to form DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of DNA-adducts, which leads to the inhibition of DNA synthesis . This process induces apoptosis and inhibits cell growth . This compound has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Result of Action

The result of this compound’s action at the molecular and cellular level is the induction of apoptosis and inhibition of cell growth . This is achieved through the formation of DNA-adducts, which inhibit DNA synthesis . Additionally, this compound has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the toxicity of platinum-based drugs is highly dependent on how easily the leaving group(s) are hydrolyzed . Due to the good stability of the lactic acid leaving group, this compound is more stable and therefore less toxic than first and second generation platinum-based drugs . Furthermore, the resistance to platinum-based anticancer drugs like this compound can result from reduced cellular drug accumulation, increased detoxification system, increased DNA repair process, decreased apoptosis, and autophagy .

Biochemical Analysis

Biochemical Properties

Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . When this compound is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Cellular Effects

This compound has shown to have significant inhibitory effects on various cancer cells. It inhibits cell growth by forming DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth . It has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Molecular Mechanism

The mechanism of antineoplastic action for this compound is similar to other platinum-induced cytotoxicity mechanisms such as cisplatin and oxaliplatin . This compound acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . In its reactive (active) form, the platinum metal center forms DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth .

Temporal Effects in Laboratory Settings

This compound has been found to inhibit the growth of tumors effectively in vivo . The toxicity of this compound is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It is known that the toxicity of this compound is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose .

Metabolic Pathways

It is known that platinum-based drugs like this compound can interact with various enzymes and cofactors .

Transport and Distribution

This compound is administered intravenously by bolus injection or infusion

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with DNA within the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lobaplatin involves several key steps:

Formation of Dichloride Complex: Trans-diamine methyl cyclobutane reacts with chloroplatinite in water under an inert gas atmosphere to form a dichloride complex.

Replacement Reaction: The dichloride complex undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates.

Reaction with Lactic Acid: The filtrate from the previous step reacts with L-lactic acid or L-lactate under controlled pH conditions to produce this compound.

Recrystallization: The final product is purified through water/acetone recrystallization to obtain high-purity this compound trihydrate.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient, with fewer reaction steps, shorter reaction times, and higher yields, making it suitable for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions: Lobaplatin undergoes several types of chemical reactions, including:

DNA Cross-Linking: this compound forms DNA adducts through inter- and intra-strand cross-links with guanine-guanine or guanine-adenine bases, inhibiting DNA synthesis and inducing apoptosis.

Common Reagents and Conditions:

Silver Nitrate: Used in the replacement reaction to form silver chloride precipitates.

L-lactic Acid: Reacts with the filtrate to produce this compound.

Major Products Formed:

Scientific Research Applications

Lobaplatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of platinum-based anticancer agents.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

Industry: Employed in the development of new platinum-based drugs with improved efficacy and reduced toxicity.

Comparison with Similar Compounds

Lobaplatin is compared with other platinum-based compounds such as cisplatin, carboplatin, oxaliplatin, and satraplatin:

Cisplatin: The first-generation platinum compound, known for its high efficacy but significant toxicity.

Carboplatin: A second-generation compound with reduced toxicity compared to cisplatin but lower efficacy.

Oxaliplatin: A third-generation compound similar to this compound, with activity against a wide range of tumors and reduced neurotoxicity.

Satraplatin: An orally administered platinum compound with promising preclinical activity.

This compound is unique due to its balanced profile of high anticancer activity and low toxicity, making it a valuable addition to the arsenal of platinum-based anticancer agents .

Properties

CAS No. |

135558-11-1 |

|---|---|

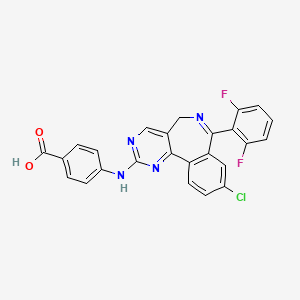

Molecular Formula |

C9H18N2O3Pt |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |

InChI Key |

RLXPIABKJFUYFG-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Canonical SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D19466; D-19466; Lobaplatin. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)